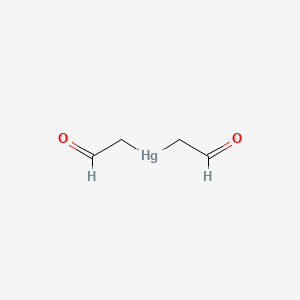
Bis(2-oxoethyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-oxoethyl)mercury is an organomercury compound with the chemical formula C₄H₆HgO₂ It is known for its unique structure, where two oxoethyl groups are bonded to a central mercury atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-oxoethyl)mercury can be synthesized through the reaction of mercuric acetate with ethyl vinyl ether. The reaction typically occurs under mild conditions, with the mercuric acetate acting as a catalyst to facilitate the formation of the desired product.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the mercury center is oxidized to higher oxidation states.
Reduction: The compound can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur, where the oxoethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles can be used to substitute the oxoethyl groups, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide, while reduction could produce elemental mercury.
Scientific Research Applications
Bis(2-oxoethyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: this compound is used in the production of certain industrial chemicals and materials.
Mechanism of Action
The mechanism by which bis(2-oxoethyl)mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The compound can form complexes with proteins and enzymes, potentially inhibiting their activity. Additionally, the oxoethyl groups can participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Mercuric acetate: Similar in that it contains mercury, but differs in its reactivity and applications.
Dimethylmercury: Another organomercury compound, but with different chemical properties and toxicity.
Phenylmercury acetate: Used in similar applications but has a different structure and reactivity.
Uniqueness: Bis(2-oxoethyl)mercury is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form complexes with biological molecules makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
4387-13-7 |
|---|---|
Molecular Formula |
C4H6HgO2 |
Molecular Weight |
286.68 g/mol |
IUPAC Name |
bis(2-oxoethyl)mercury |
InChI |
InChI=1S/2C2H3O.Hg/c2*1-2-3;/h2*2H,1H2; |
InChI Key |
SFWXIKBVPJRJIT-UHFFFAOYSA-N |
Canonical SMILES |
C(C=O)[Hg]CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate](/img/structure/B14171158.png)
![3-phenyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B14171159.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)-](/img/structure/B14171166.png)
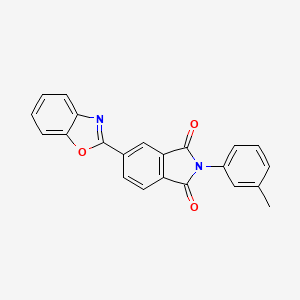
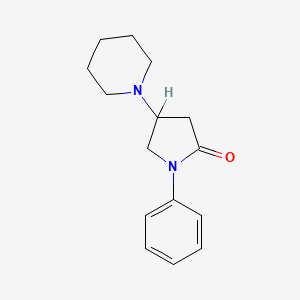

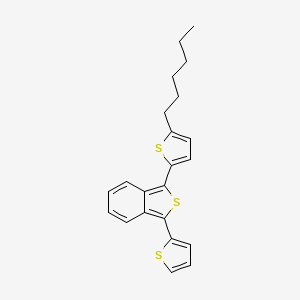
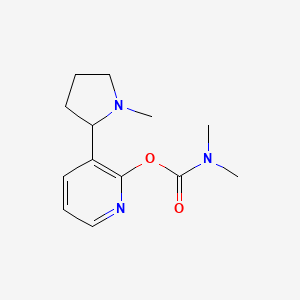
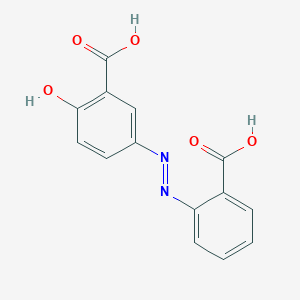
![2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene](/img/structure/B14171204.png)

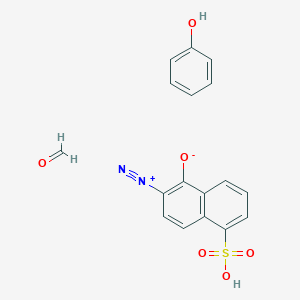
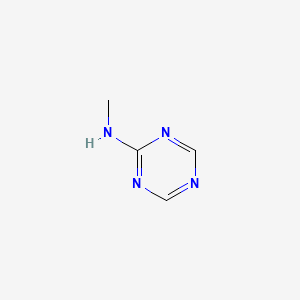
![4-Chloro-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14171225.png)
